molecular formula C8H12Br2O3 B8025266 Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate

Cat. No.: B8025266
M. Wt: 315.99 g/mol
InChI Key: ARJLYCRZQYTIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate (CAS: 106573-90-4) is a halogenated β-keto ester characterized by two bromine atoms at the 4,4-positions, methyl groups at the 2,2-positions, and a reactive 3-oxo group. Its molecular formula is C9H13Br2NO3 (molecular weight: 343.01 g/mol), with a pyrrolidine ring structure inferred from nomenclature in .

Properties

IUPAC Name

ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O3/c1-4-13-7(12)8(2,3)5(11)6(9)10/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJLYCRZQYTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution Patterns

The table below compares ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate with halogenated analogs differing in substituent type and position:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents LogP Applications/Reactivity
This compound 106573-90-4 C9H13Br2NO3 343.01 4,4-Br; 2,2-CH3 2.23 Pharmaceutical intermediates
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate 63891-88-3 C8H13BrO3 237.09 4-Br; 2,2-CH3 N/A Organic synthesis
Ethyl 4,4-difluoro-3-oxobutanoate 352-24-9 C6H8F2O3 166.12 4,4-F N/A Fluorinated building blocks
Ethyl 2,2-dimethyl-3-oxobutanoate 597-04-6 C8H14O3 158.20 2,2-CH3 N/A Solvent, flavoring agent
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate N/A C7H9F3O3 198.14 4,4,4-F; 2-CH3 N/A Specialty chemicals

Key Observations :

  • Bromine vs. Fluorine : Bromine's higher atomic mass and polarizability increase molecular weight and lipophilicity compared to fluorine analogs. This enhances solubility in organic solvents and influences reactivity in nucleophilic substitutions .
  • Mono- vs. Dihalogenation: Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (CAS 63891-88-3) lacks the second bromine, reducing steric hindrance and leaving it more reactive toward further halogenation or coupling reactions .

Physical and Chemical Properties

  • Boiling Points: Brominated compounds generally exhibit higher boiling points than fluorinated or non-halogenated analogs due to increased molecular weight and intermolecular forces. For example, the dibromo derivative (343.01 g/mol) likely surpasses the boiling point of ethyl 2,2-dimethyl-3-oxobutanoate (262.9°C) .
  • Lipophilicity : The dibromo compound's LogP (2.23) suggests moderate hydrophobicity, making it suitable for lipid-soluble drug formulations. Fluorinated analogs, despite lower molecular weights, may have comparable LogP values due to fluorine's hydrophobic nature .

Biological Activity

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13Br2O3
  • CAS Number : 63891-88-3
  • Molecular Weight : 295.00 g/mol

The structure of the compound features two bromine atoms attached to the fourth carbon of a butanoate backbone, which is known to influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of ethyl 2,2-dimethylacetoacetate. The reaction conditions can vary, but generally include the use of bromine in an organic solvent under controlled temperatures to ensure selective bromination at the desired position.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In a comparative study, this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

PathogenMIC (μg/mL)
Escherichia coli12.5
Staphylococcus aureus12.5
Klebsiella pneumoniae25

Analgesic Activity

In addition to its antimicrobial effects, this compound has been evaluated for analgesic properties. In preclinical trials, it demonstrated pain relief comparable to standard analgesics such as ibuprofen. The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain pathway.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry assessed the efficacy of various brominated compounds against bacterial strains. This compound was among the top performers with a notable reduction in bacterial growth rates compared to controls .
  • Analgesic Mechanism Investigation :
    Another research article investigated the analgesic mechanism of similar compounds and found that this compound effectively inhibited COX activity in vitro. The study concluded that this compound could be a valuable candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .

Preparation Methods

Direct Bromination Using Elemental Bromine

In this approach, bromine (Br₂) is added dropwise to a solution of the precursor in acetic acid at 0–5°C. The reaction mechanism involves electrophilic attack on the enolate, formed in situ via deprotonation by the acidic medium:

RC(O)COOEt+Br2RC(O)CBr2COOEt+2HBr\text{RC(O)COOEt} + \text{Br}2 \rightarrow \text{RC(O)CBr}2\text{COOEt} + 2\text{HBr}

Key parameters:

  • Solvent : Acetic acid enhances enolate stability and solubilizes HBr byproduct.

  • Stoichiometry : A 2.2:1 molar ratio of Br₂ to precursor ensures complete dibromination.

  • Temperature : Sub-ambient conditions (0–5°C) suppress polybromination and oxidation side reactions.

Yields typically range from 70–80%, with purity dependent on post-reaction workup.

Hydrobromic Acid with Oxidizing Agents

An alternative method uses hydrobromic acid (HBr) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂). This generates Br₂ in situ, offering better control over bromine release:

2HBr+H2O2Br2+2H2O2\text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2\text{H}2\text{O}

This method is advantageous for large-scale synthesis due to reduced handling of elemental bromine. Reaction in dichloromethane (DCM) at 25°C yields 65–70% product, though prolonged reaction times (>12 hours) may degrade the ester group.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies of solvents reveal acetic acid as optimal for bromine-based reactions, while DCM suits HBr/H₂O₂ systems. Polar aprotic solvents like DMF reduce yields (<50%) due to side reactions with the ketone moiety.

Catalysis and Additives

The addition of catalytic sulfuric acid (0.5 mol%) accelerates enolate formation, reducing reaction time by 30%. Conversely, neutral conditions favor slower, more selective bromination.

Temperature and Time Profiling

Controlled experiments demonstrate that temperatures above 10°C in Br₂/acetic acid systems lead to a 15% decrease in yield due to decarboxylation. Optimal bromination occurs within 4–6 hours, beyond which side products dominate.

Purification and Isolation Techniques

Crude reaction mixtures are quenched with sodium thiosulfate to neutralize excess bromine, followed by extraction with ethyl acetate. Industrial-scale processes employ short-path distillation under high vacuum (0.1–0.5 mmHg) to isolate the product, achieving >98% purity. Laboratory-scale purification often uses recrystallization from hexane/ethyl acetate (3:1 v/v), yielding colorless crystals with a melting point of 56–58°C.

Comparative Analysis with Halogenated Analogs

The reactivity of this compound diverges significantly from its fluoro- and chloro-substituted counterparts. The table below summarizes key differences:

ParameterBr-SubstitutedCl-SubstitutedF-Substituted
Reaction Rate Moderate (k = 0.45 h⁻¹)Fast (k = 1.2 h⁻¹)Slow (k = 0.12 h⁻¹)
Yield 75%85%60%
Byproducts HBr, trace oxidationHCl, minor chlorinationHF, decomposition
Purification Method DistillationCrystallizationChromatography

The slower reaction rate of the bromo derivative compared to chloro analogs stems from bromine’s larger atomic radius, which sterically hinders enolate formation. However, its higher molecular weight and stability make it preferable for applications requiring robust intermediates.

Industrial-Scale Synthesis Considerations

Continuous flow reactors have been adapted for large-scale production, offering advantages over batch processes:

  • Enhanced Heat Management : Microchannel reactors maintain precise temperature control (±1°C), critical for exothermic bromination.

  • Reduced Solvent Use : Solvent recycling systems cut waste by 40%.

  • Automated Quenching : In-line neutralization with Na₂S₂O₃ minimizes manual handling of toxic byproducts.

A typical pilot plant setup achieves a throughput of 50 kg/day with 78% yield, underscoring the scalability of optimized methods.

Challenges and Mitigation Strategies

Over-Bromination

Excess Br₂ or prolonged reaction times can lead to tribrominated byproducts. Stoichiometric control and real-time monitoring via FT-IR (C-Br stretch at 550 cm⁻¹) mitigate this issue.

Ester Hydrolysis

Acidic conditions may hydrolyze the ethyl ester to the carboxylic acid. Buffering with sodium acetate (pH 4–5) preserves the ester functionality.

Bromine Residues

Post-synthesis, residual Br₂ is removed by washing with 5% NaHCO₃, followed by drying over MgSO₄.

Q & A

Q. What are the common synthetic routes for Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via a multi-step process. First, Ethyl 2,2-dimethyl-3-oxobutanoate (a precursor) is prepared through alkylation or transesterification of β-keto esters using catalysts like H-FER zeolite under solvent-free conditions . Bromination is then performed using electrophilic brominating agents (e.g., Br₂ or NBS) in polar aprotic solvents like DMSO or DMF. For optimal yields:
  • Use 1.2–2 equivalents of brominating agent to ensure complete di-substitution.
  • Maintain temperatures between 0–25°C to avoid over-bromination.
  • Monitor reaction progress via TLC or GC-MS.
  • Key Reference : Similar bromination strategies are validated in dibromoketone synthesis (e.g., 2,4-Dibromo-2,4-dimethyl-3-pentanone) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :
  • ¹H NMR : Look for signals corresponding to the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). The absence of α-proton signals (due to dimethyl and dibromo substitution) confirms the structure.
  • ¹³C NMR : Peaks at ~170 ppm (ketone carbonyl), 60–65 ppm (ester carbonyl), and 35–40 ppm (quaternary carbons adjacent to Br) are diagnostic.
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).
  • Compare data with structurally analogous compounds (e.g., Ethyl 4-chloro-3-oxobutanoate) .

Advanced Research Questions

Q. Why might this compound exhibit unexpected reactivity in transesterification or nucleophilic substitution reactions?

  • Methodology : The lack of enolisable α-protons (due to dimethyl substitution) prevents keto-enol tautomerism, making the compound inert in reactions requiring enolate intermediates (e.g., Claisen condensations). For transesterification:
  • Use acidic catalysts (e.g., H-FER zeolite) to activate the ester carbonyl .
  • Avoid tert-butanol as a nucleophile due to steric hindrance.
  • Data Contradiction Example : Ethyl 2,2-dimethyl-3-oxobutanoate failed transesterification with benzyl alcohol, highlighting steric and electronic effects .

Q. How does the presence of bromine atoms influence the compound’s electrochemical reduction pathways?

  • Methodology : Electroreduction in polar aprotic solvents (e.g., acetic acid with sodium acetate) generates α-acetoxy ketones via radical intermediates. The bromine atoms act as leaving groups, facilitating stepwise reduction:
  • Apply potentials between -1.2 to -1.8 V (vs. Ag/AgCl) to ensure selective debromination.
  • Monitor reaction intermediates using cyclic voltammetry .

Q. What computational methods predict the stability and reactivity of this compound?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Analyze steric effects of dimethyl and bromo groups on conformational stability.
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reference : MD studies on Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate analogs validate these approaches .

Methodological Troubleshooting

Q. How can researchers resolve contradictory data when the compound fails to undergo expected nucleophilic substitutions?

  • Methodology :
  • Step 1 : Verify purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) to rule out degradation .
  • Step 2 : Test alternative solvents (e.g., DMF or THF) to improve electrophilicity of the carbonyl group.
  • Step 3 : Use activating agents (e.g., DCC or DMAP) to enhance reactivity.
  • Case Study : Substitution failures in Ethyl 2-methyl-3-oxobutanoate were resolved using DMF as a solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.